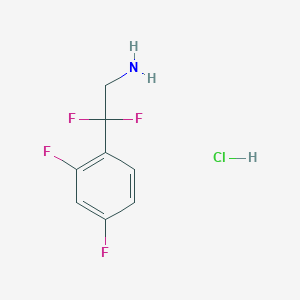

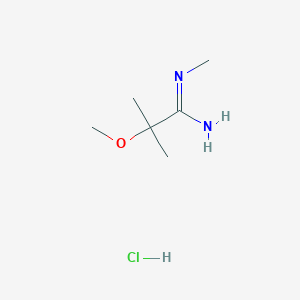

![molecular formula C13H12N4O2 B1436546 1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 400737-71-5](/img/structure/B1436546.png)

1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Overview

Description

“1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a complex organic compound. It belongs to the class of heterocyclic compounds known as pyrazolopyrimidines . These compounds have aroused great interest from researchers in the field of medicinal chemistry because of their privileged biological activities .

Synthesis Analysis

The synthesis of pyrazolopyrimidines involves various methods. One common synthetic method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves a ZnCl2-catalyzed three-component coupling reaction .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a fused nitrogen-containing heterocyclic ring system . The chemical composition of these compounds is related to purines, another class of biologically significant compounds .

Chemical Reactions Analysis

Pyrazolopyrimidines undergo various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .

Scientific Research Applications

Anti-inflammatory Properties

- Research has shown that pyrazolo[1,5-a]pyrimidine derivatives, such as those structurally related to "1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol," exhibit significant anti-inflammatory properties. These compounds have been synthesized and evaluated for their anti-inflammatory effectiveness, showing potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without the associated ulcerogenic activity common to traditional NSAIDs. This highlights the therapeutic potential of these compounds in managing inflammation with reduced gastrointestinal side effects (Auzzi et al., 1983).

Antimicrobial Activity

- Pyrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial efficacy. These studies have reported the successful synthesis of such compounds and their potential in inhibiting the growth of various pathogenic microorganisms. This suggests that these compounds could be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi, addressing the growing concern of antimicrobial resistance (Zhang et al., 2016).

Antifungal and Antibacterial Activities

- In addition to their antimicrobial properties, specific pyrazolo[1,5-a]pyrimidine derivatives have been identified to possess potent antifungal and antibacterial activities. These compounds have been tested against a variety of phytopathogenic fungi and bacteria, demonstrating good inhibitory effects. This indicates their potential use in agricultural settings to protect crops from fungal infections and bacterial diseases, contributing to food security and sustainable agriculture practices (Rahmouni et al., 2016; Rahmouni et al., 2014).

Herbicidal Activity

- The herbicidal activity of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with some compounds showing significant inhibitory effects on the root growth of certain plant species. This suggests their potential application as herbicides, offering a new avenue for weed control in agricultural practices. The development of such compounds could contribute to more efficient crop management and higher agricultural productivity (Luo et al., 2017).

Future Directions

Mechanism of Action

- The primary target of this compound is not well-documented in the literature. However, it’s important to note that phenoxyethanol, a related compound, has antimicrobial properties and is commonly used as a preservative in cosmetics and pharmaceuticals .

- Phenoxyethanol, for instance, acts as an effective preservative by disrupting microbial cell membranes and inhibiting their growth .

Target of Action

Mode of Action

Result of Action

properties

IUPAC Name |

1-(2-phenoxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13-11-8-16-17(12(11)14-9-15-13)6-7-19-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOIWWCELKTCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=C(C=N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

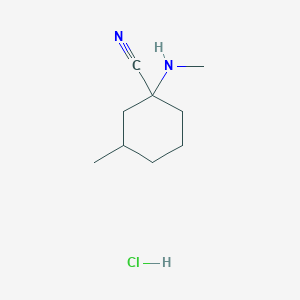

![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)

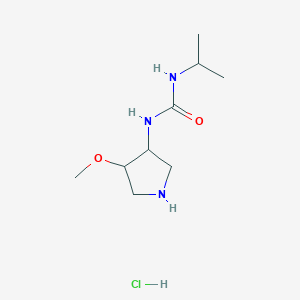

![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)

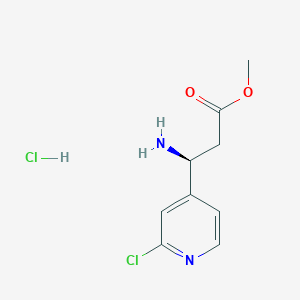

![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)

![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)

![tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1436481.png)

![2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B1436486.png)